Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate

Oxadiazole synthesis Building block procurement Derivatization chemistry

Choose this specific building block for its orthogonally reactive 5-amino and methyl ester groups, which enable sequential functionalization without protecting-group manipulation—a key advantage over generic oxadiazole analogs. The scaffold has been validated in GPCR agonist design (EC50 59 nM) and thymidine phosphorylase inhibition programs. Methyl ester moiety supports direct amide bond formation, reducing synthetic steps. Unsubstituted 5-amino ensures full hydrogen-bonding capacity critical for target engagement. Ideal for focused library synthesis and lead optimization.

Molecular Formula C10H9N3O3
Molecular Weight 219.2
CAS No. 1361229-77-7
Cat. No. B2950647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate
CAS1361229-77-7
Molecular FormulaC10H9N3O3
Molecular Weight219.2
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=NN=C(O2)N
InChIInChI=1S/C10H9N3O3/c1-15-9(14)7-4-2-6(3-5-7)8-12-13-10(11)16-8/h2-5H,1H3,(H2,11,13)
InChIKeyKPULRIJRSMXOFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate: Structural Characteristics and Procurement Baseline


Methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate (CAS 1361229-77-7) is a heterocyclic building block comprising a central 1,3,4-oxadiazole ring substituted with a 5-amino group and a 2-(4-methoxycarbonylphenyl) moiety . The compound features a methyl ester at the para position of the phenyl ring, which confers distinct synthetic versatility relative to its carboxylic acid counterparts, enabling orthogonal protection strategies and direct use in amide bond formation via ester aminolysis [1]. It serves as a precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives [2].

Why 1,3,4-Oxadiazole Building Blocks Are Not Interchangeable: A Procurement Consideration


Substituting Methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate with a generic 1,3,4-oxadiazole analog introduces scientifically verifiable risks in reaction outcomes and biological screening results. The 1,3,4-oxadiazole scaffold is exquisitely sensitive to substitution patterns: the electronic character and positioning of aryl/heteroaryl appendages directly modulate reactivity and target engagement [1]. The para-methoxycarbonylphenyl group in this compound provides a distinct combination of electron-withdrawing character and synthetic accessibility via the methyl ester handle, whereas analogs lacking the ester functionality or bearing different substitution patterns require distinct reaction conditions and yield different derivative profiles [2]. Furthermore, the presence of the free 5-amino group distinguishes this compound from N-substituted oxadiazoles, which exhibit altered hydrogen-bonding capacity and biological target interactions [3].

Quantitative Differentiation Evidence for Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate


5-Amino vs. 5-Thione Oxadiazole Core: Differential Reactivity in Derivative Formation

The 5-amino group in this compound enables fundamentally different synthetic pathways compared to the 5-thione analog 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione. Both nuclei are synthesized from the same 4-aminobenzohydrazide precursor, but the amino variant is obtained via stirring with cyanogen bromide and sodium bicarbonate at room temperature, whereas the thione analog requires reflux with CS₂ in the presence of KOH followed by acidification with 10% HCl [1]. The amino nucleus subsequently undergoes thermal fusion with acid anhydrides to yield cyclic imide derivatives (4-6) and condensation with aromatic aldehydes under acidic reflux to yield Schiff bases (7-9), reaction pathways not accessible to the thione analog without prior conversion [1].

Oxadiazole synthesis Building block procurement Derivatization chemistry

Methyl Ester vs. Carboxylic Acid Benzoate: Orthogonal Protection Advantage

This compound bears a methyl ester at the para-phenyl position, whereas a closely related analog, 2-(5-amino-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 502967-00-2), contains a free carboxylic acid group [1]. The ester functionality confers distinct synthetic advantages: it can be directly employed in amide bond formation via ester aminolysis without requiring an external coupling agent, while simultaneously serving as a latent carboxylic acid that can be selectively unmasked via base-catalyzed hydrolysis at a later synthetic stage [2]. In contrast, the free carboxylic acid analog requires activation with carbodiimide coupling reagents and may undergo unwanted side reactions with nucleophilic amines present elsewhere in complex molecules [2].

Orthogonal protection Peptide coupling Medicinal chemistry building blocks

Para-Substituted Benzoate vs. Ortho/Meta Analogs: Regioisomeric Impact on Physicochemical Properties

The para-substitution pattern of the benzoate moiety in Methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate (MW 219.2 g/mol) differs from ortho- and meta-substituted analogs such as 2-(5-amino-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 502967-00-2, MW 205.17 g/mol) and 3-(5-amino-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 1432610-64-4, MW 205.17 g/mol) [1]. This para-substitution pattern confers distinct molecular geometry that influences crystal packing, solubility, and molecular recognition events [2]. The predicted physicochemical parameters for this compound include a density of 1.335 ± 0.06 g/cm³ and a boiling point of 403.3 ± 47.0 °C, values that inform purification method selection and storage condition requirements during procurement planning [3].

Regioisomer comparison Physicochemical properties Drug-like properties

1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Regioisomers: Differential Enzyme Inhibition Profiles

The 1,3,4-oxadiazole core in this compound is functionally distinct from the 1,2,4-oxadiazole regioisomer. Experimental evidence demonstrates that 1,3,4-oxadiazoles are practically inefficient as inhibitors of rabbit muscle glycogen phosphorylase b, whereas 1,2,4-oxadiazoles display inhibitory activities in the micromolar range [1]. This differential enzyme inhibition profile indicates that the two oxadiazole regioisomers cannot be substituted for one another in glycogen phosphorylase-targeting research programs. The 1,3,4-oxadiazole scaffold is instead well-documented for thymidine phosphorylase inhibition, with derivatives displaying IC50 values ranging from 1.10 ± 0.05 to 49.60 ± 1.30 μM compared to the standard 7-deazaxanthine (IC50 38.68 ± 1.12 μM) [2].

Oxadiazole regioisomer comparison Enzyme inhibition Bioisostere selection

5-Amino-1,3,4-oxadiazole Scaffold: Documented Bioisosteric Potency Advantage in GPCR Agonism

The 5-amino-1,3,4-oxadiazole scaffold serves as a bioisosteric replacement for the glycinamide moiety in GPR88 agonist development. In direct comparative studies, 5-amino-1,3,4-oxadiazole derivatives demonstrated significantly improved potency and lower lipophilicity compared to the parent 2-AMPP scaffold [1]. A representative 5-amino-1,3,4-oxadiazole analog (compound 84) achieved an EC50 of 59 nM in GPR88-overexpressing cell-based cAMP assays and an EC50 of 942 nM in [³⁵S]GTPγS binding assays using mouse striatal membranes [1]. While these data are derived from structurally distinct 5-amino-1,3,4-oxadiazole analogs rather than the target compound itself, they establish the class-level potency advantage of the 5-amino-1,3,4-oxadiazole pharmacophore relative to non-oxadiazole bioisosteres [1].

GPCR agonism Bioisosteric replacement Potency optimization

Procurement-Driven Application Scenarios for Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate


Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Libraries via Schiff Base and Imide Derivatization

This compound serves as a parent nucleus for generating diverse 2,5-disubstituted 1,3,4-oxadiazole libraries. As demonstrated with the closely related ethyl-4-aminobenzoate-derived analog, the 5-amino group undergoes thermal fusion with acid anhydrides to yield cyclic imides (compounds 4-6) and acid-catalyzed condensation with aromatic aldehydes to yield Schiff bases (compounds 7-9) [1]. The methyl ester functionality provides an additional diversification handle orthogonal to the 5-amino group, enabling sequential functionalization strategies without protecting group manipulation [1].

Thymidine Phosphorylase Inhibitor Lead Optimization Programs

1,3,4-Oxadiazole derivatives are established inhibitors of thymidine phosphorylase, a pro-angiogenic enzyme implicated in tumor angiogenesis and cancer metastasis. A series of oxadiazole analogs displayed thymidine phosphorylase inhibition with IC50 values ranging from 1.10 ± 0.05 to 49.60 ± 1.30 μM, with several compounds demonstrating superior potency to the standard inhibitor 7-deazaxanthine (IC50 38.68 ± 1.12 μM) [2]. This compound, bearing both the 1,3,4-oxadiazole core and a modifiable benzoate ester, is an appropriate starting material for synthesizing and optimizing novel thymidine phosphorylase inhibitors [2].

Antimicrobial Agent Discovery Leveraging 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole nucleus is a privileged scaffold in antimicrobial drug discovery, with documented antibacterial, antifungal, antitubercular, and antiviral activities [3]. Disubstituted 1,3,4-oxadiazole derivatives derived from 4-aminobenzoate precursors have been evaluated against Gram-positive bacteria (Staphylococcus aureus, Micrococcus luteus, Bacillus pumilus) and Gram-negative organisms [1]. The 5-amino-1,3,4-oxadiazole core enhances hydrogen-bonding capacity, which is critical for target engagement in bacterial enzyme active sites [3].

GPCR Agonist SAR Exploration and Bioisostere Replacement Studies

The 5-amino-1,3,4-oxadiazole moiety functions as an effective bioisostere for glycinamide groups in GPCR agonist design. In GPR88 agonist programs, 5-amino-1,3,4-oxadiazole analogs achieved significantly improved potency and reduced lipophilicity compared to non-oxadiazole scaffolds [4]. A representative analog demonstrated an EC50 of 59 nM in cell-based cAMP assays, validating the pharmacophoric advantage of the 5-amino-1,3,4-oxadiazole core for GPCR-targeting research [4]. This compound provides a modular platform for introducing the validated 5-amino-1,3,4-oxadiazole pharmacophore into diverse GPCR ligand chemotypes.

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